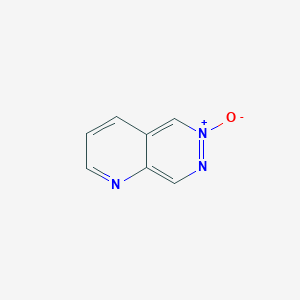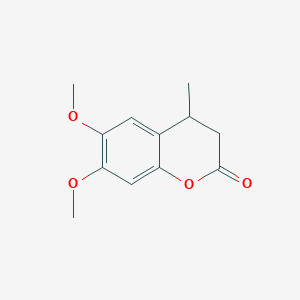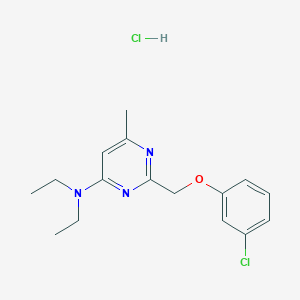
4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol, also known as ACEPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidines, which are widely used in medicinal chemistry for the development of drugs and other bioactive molecules. In
Mecanismo De Acción
The mechanism of action of 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol is not well understood. However, it has been reported to inhibit the activity of dihydrofolate reductase, which is an enzyme that plays a critical role in the synthesis of DNA and RNA. By inhibiting this enzyme, 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antiviral activity against hepatitis B virus. In addition, 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol has been shown to exhibit fungicidal and herbicidal activities, making it a potential candidate for use in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol in lab experiments include its high potency and selectivity towards cancer cells and its ability to inhibit the activity of dihydrofolate reductase. However, some limitations of using 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol in lab experiments include its low solubility in water and its potential toxicity towards normal cells.
Direcciones Futuras
There are several future directions for the research and development of 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol. One direction is to explore the potential use of 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol as a chemotherapeutic agent for the treatment of cancer. Another direction is to investigate the mechanism of action of 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol and its interaction with other molecules. Additionally, the development of new synthetic methods for the preparation of 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol and its derivatives could lead to the discovery of new bioactive compounds. Finally, the use of 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol in agriculture as a fungicide and herbicide could be further explored.
Métodos De Síntesis
The synthesis of 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol can be achieved through various methods, including the reaction of 4-chloro-2-ethyl-5-nitropyrimidine with thiourea, followed by reduction with iron powder. Another method involves the reaction of 4-chloro-2-ethyl-5-nitropyrimidine with thiourea in the presence of sodium ethoxide. The yield of the product obtained through these methods can range from 50-70%.
Aplicaciones Científicas De Investigación
4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol has been shown to exhibit antitumor, antiviral, and antimicrobial activities. It has also been reported to be a potent inhibitor of the enzyme dihydrofolate reductase, which is an important target in cancer chemotherapy. In agriculture, 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol has been used as a fungicide and herbicide due to its ability to inhibit the growth of fungi and plants. In material science, 4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol has been used as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis and electronic devices.
Propiedades
Número CAS |
105640-70-8 |
|---|---|
Nombre del producto |
4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidine-2-thiol |
Fórmula molecular |
C12H12ClN3S |
Peso molecular |
265.76 g/mol |
Nombre IUPAC |
4-amino-5-(4-chlorophenyl)-6-ethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C12H12ClN3S/c1-2-9-10(11(14)16-12(17)15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H3,14,15,16,17) |
Clave InChI |
JBCCEXUMPNIZQJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=S)N1)N)C2=CC=C(C=C2)Cl |
SMILES canónico |
CCC1=C(C(=NC(=S)N1)N)C2=CC=C(C=C2)Cl |
Sinónimos |
4-AMINO-5-(4-CHLOROPHENYL)-6-ETHYLPYRIMIDINE-2-THIOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate](/img/structure/B9285.png)




